Bienvenue dans la boutique en ligne BenchChem!

8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Physicochemical characterization Lipophilicity Structural identity

8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2191266-41-6) is a synthetic small molecule with the molecular formula C20H20N4OS and a molecular weight of 364.47 g/mol. It features an 8-azabicyclo[3.2.1]octane (tropane) core, a structural motif found in numerous bioactive ligands.

Molecular Formula C20H20N4OS
Molecular Weight 364.47
CAS No. 2191266-41-6
Cat. No. B2742280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2191266-41-6
Molecular FormulaC20H20N4OS
Molecular Weight364.47
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CC=CS4)N5C=CN=N5
InChIInChI=1S/C20H20N4OS/c25-20(15-5-3-14(4-6-15)19-2-1-11-26-19)24-16-7-8-17(24)13-18(12-16)23-10-9-21-22-23/h1-6,9-11,16-18H,7-8,12-13H2
InChIKeyGBKQZLGIQJOZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2191266-41-6 Procurement Guide: Sourcing the Azabicyclo-Triazole-Thiophene Research Compound


8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2191266-41-6) is a synthetic small molecule with the molecular formula C20H20N4OS and a molecular weight of 364.47 g/mol [1]. It features an 8-azabicyclo[3.2.1]octane (tropane) core, a structural motif found in numerous bioactive ligands. The compound is offered by chemical vendors primarily for research purposes. A computed partition coefficient (clogP) of 4.043 suggests moderate lipophilicity [1]. Critically, a search of authoritative biochemical databases, including ChEMBL, found no reported bioactivity data for this specific substance, indicating its biological profile is currently uncharacterized in the public domain [2].

The Risk of Casual Substitution for 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


The primary risk in substituting this compound is not a loss of potency, but a shift to an entirely different and uncharacterized chemical space. The specific combination of a 1,2,3-triazole at the 3-position of the azabicyclo core and a 4-(thiophen-2-yl)benzoyl group at the 8-position is a unique structural vector. Generic substitution with other azabicyclo-substituted triazole derivatives, such as those covered by patent family US20210040073A1, would introduce different substituents and core structures, leading to unpredictable changes in physicochemical properties, target binding, and overall biological effect. Without baseline bioactivity data for the target compound, any substitution introduces a high degree of scientific uncertainty [1].

Quantitative Differentiation Evidence for 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


Physicochemical Profile: Measured vs. Computed Properties

The compound's physicochemical identity is confirmed by its molecular formula (C20H20N4OS), molecular weight (364.47 g/mol), and computed lipophilicity (clogP 4.043) [1]. This differentiates it from closely related compounds listed on vendor sites, such as 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane, which has a different triazole regioisomer and thiophene attachment point, likely altering its hydrogen-bonding capacity and dipole moment. No experimental logP or logD values are currently available in public databases for this compound [2].

Physicochemical characterization Lipophilicity Structural identity

Receptor Binding and Cellular Activity Profile

A comprehensive search of authoritative databases, including ChEMBL and BindingDB, reveals no quantitative bioactivity data (e.g., IC50, Ki, EC50) for this compound [1]. Therefore, a direct head-to-head comparison with any analog is impossible. This absence of data is itself a critical piece of procurement intelligence. In contrast, other tropane-triazole hybrids in the literature, such as certain 2beta-(1,2,3-triazol)-substituted 3beta-phenyltropanes, have demonstrated nanomolar affinity for dopamine and serotonin transporters [2]. The target compound's unique 3-(1,2,3-triazol) substitution pattern on the tropane core means that published SAR for other regioisomers cannot be reliably extrapolated.

Bioactivity Target engagement Selectivity

In Vivo Pharmacokinetic and Behavioral Assessment

No in vivo pharmacokinetic (PK) or behavioral data (e.g., locomotor activity, drug discrimination) have been published for this specific compound [1]. This contrasts with other tropane analogs, where behavioral profiles have been correlated with in vitro binding [2]. The absence of data precludes any prediction of the compound's in vivo efficacy, brain penetration, or off-target behavioral effects. For researchers seeking a tropane-based probe with known in vivo characteristics, established DAT inhibitors with published PK and behavioral data would be necessary comparators, but no direct comparison is possible.

Pharmacokinetics In vivo pharmacology Blood-brain barrier penetration

Verified Application Scenarios for 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


Chemical Probe for Investigating Novel Azabicyclo-Triazole Biological Space

Given the complete absence of public bioactivity data [1], this compound is best deployed as a chemical probe for de novo target identification and phenotypic screening. Its unique 3-(1,2,3-triazole) substitution pattern on an 8-azabicyclo[3.2.1]octane core is poorly explored compared to 2beta-substituted tropane analogs [2], offering the potential for discovering unanticipated interactions with kinases, GPCRs, or other target classes. Procurement enables the exploration of new chemical biology where the SAR is truly unknown.

Internal Standard or Reference Material for Analytical Method Development

The compound's well-defined and unique chromatographic and spectroscopic properties (MW: 364.47, clogP: 4.043, formula: C20H20N4OS) [1] make it suitable as a non-bioactive reference standard for LC-MS or HPLC method development. Its uniqueness ensures it will not interfere with the detection of common bioactive tropanes, allowing it to serve as a robust internal standard in complex biological matrices, provided its lack of background biological activity is confirmed in-house.

Starting Point for Synthetic Chemistry and Structure-Activity Relationship (SAR) Exploration

The compound serves as a versatile synthetic intermediate. Its structure contains modifiable handles: the thiophene ring, the benzoyl linker, and the terminal triazole. The patent literature describes a broader class of azabicyclo-substituted triazole derivatives with medicinal applications [3], suggesting this scaffold has been explored for therapeutic purposes. Procuring this specific compound allows chemists to use it as a direct building block to explore SAR around a known patent space, or to synthesize novel derivatives for proprietary screening cascades.

Quote Request

Request a Quote for 8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.